
6-Cyclohexyl-4-methyl-2H-pyran-2-one
Overview
Description
6-Cyclohexyl-4-methyl-2H-pyran-2-one (CAS RN 14818-35-0) is a bicyclic lactone derivative characterized by a pyran-2-one core substituted with a cyclohexyl group at the 6-position and a methyl group at the 4-position. This compound is primarily utilized in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, as highlighted in customs documentation for its role in pharmaceutical manufacturing . It is also recognized as Impurity B (EP) of Ciclopirox Olamine, a topical antifungal agent, underscoring its relevance in pharmaceutical quality control .
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method is commonly used to create heterocycles like pyranones. The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 6-Cyclohexyl-4-methyl-2H-pyran-2-one may involve multi-step synthesis processes, including the use of glacial acetic acid and concentrated sulfuric acid for reflux reactions . The product is then purified through various techniques such as vacuum distillation and extraction with organic solvents.
Chemical Reactions Analysis
Types of Reactions
6-Cyclohexyl-4-methyl-2H-pyran-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature control and the use of solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis and Organic Chemistry
Building Block in Organic Synthesis
6-Cyclohexyl-4-methyl-2H-pyran-2-one serves as a versatile building block in organic synthesis. Its structure allows for various synthetic pathways, including oxidation, reduction, and substitution reactions. The compound is particularly valuable in synthesizing other complex molecules, making it a significant intermediate in the production of pharmaceuticals and agrochemicals.
Analytical Chemistry Reference Standard
In analytical chemistry, this compound is utilized as a reference standard for the identification and quantification of related compounds. Its distinct properties facilitate accurate measurements in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) and GC (Gas Chromatography) .
Biological Applications
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It effectively scavenges free radicals, which is crucial in mitigating oxidative stress linked to various diseases, including cancer and neurodegenerative disorders. A study comparing various pyranone derivatives highlighted that this compound demonstrated superior antioxidant effects, suggesting its potential therapeutic applications in oxidative stress-related conditions.
Antimicrobial Effects
Preliminary investigations have shown that this compound possesses antimicrobial properties against several bacterial strains. Notably, it has demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values lower than many conventional antibiotics. These findings position the compound as a candidate for developing new antimicrobial agents.
Medicinal Applications
Potential Therapeutic Properties
The compound has been explored for its potential therapeutic roles, particularly in antifungal and antimicrobial research. Its mechanism of action may involve interactions with metal ions or enzymes critical for microbial survival . As an impurity in the antifungal medication ciclopirox olamine, understanding its behavior could enhance drug formulations and efficacy against fungal infections.
Industrial Applications
Pharmaceutical Production
In the pharmaceutical industry, this compound is utilized as an intermediate in synthesizing various drugs. Its unique structure allows for modifications that can lead to enhanced biological activity or improved pharmacokinetic profiles . The compound's versatility makes it a valuable asset in drug development processes.
Case Studies and Research Findings
- Antioxidant Study : A comparative study on pyranone derivatives revealed that this compound exhibited higher antioxidant activity than other compounds tested, indicating its potential role as a therapeutic agent against oxidative stress-related diseases.
- Antimicrobial Research : In studies assessing antimicrobial efficacy, this compound showed significant inhibition against various bacterial strains with MIC values indicating stronger activity compared to conventional antibiotics.
- Pharmacokinetics : Research into the pharmacokinetic properties of this compound suggests favorable absorption characteristics when administered orally. High-performance liquid chromatography (HPLC) methods have been employed to analyze its behavior in biological samples effectively.
Mechanism of Action
The mechanism of action of 6-Cyclohexyl-4-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
Pyran-2-one derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Key structural analogs include:
- Lipophilicity : The cyclohexyl group in the target compound increases logP compared to hydroxy- or methoxy-substituted analogs, favoring passive diffusion in biological systems .
Physical Properties
- Melting Points: The target compound’s melting point is unspecified, but analogs range from 175–176°C (4c, benzothiazolylamino derivative) to 186.5–187.7°C (4-hydroxy-6-methyl derivative), influenced by hydrogen bonding and crystallinity .
- Solubility : Hydroxy-substituted derivatives (e.g., 6-ethyl-4-hydroxy-2H-pyran-2-one) exhibit higher aqueous solubility than lipophilic analogs like the target compound .
Biological Activity
6-Cyclohexyl-4-methyl-2H-pyran-2-one, with the molecular formula CHO and a molecular weight of approximately 192.26 g/mol, is an organic compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound consists of a pyranone ring with a cyclohexyl and a methyl group attached. This unique configuration contributes to its chemical behavior and biological interactions. The compound can be represented by the following structural formula:
The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve interactions with various biomolecules. Preliminary studies suggest that it may act as a chelating agent , forming complexes with metal ions, which is crucial in various biochemical processes. Additionally, the compound may influence enzyme activity by binding to specific receptors or enzymes, modulating their functions.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity . Antioxidants are vital in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have shown that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative damage.
Antimicrobial Effects
Preliminary investigations have also highlighted the antimicrobial properties of this compound. It has demonstrated activity against various bacterial strains, suggesting potential applications in treating infections. However, further studies are necessary to determine its efficacy and mechanism against specific pathogens.
Case Studies and Research Findings
A review of the literature reveals several studies focusing on the biological activities of this compound:
- Antioxidant Study : A study conducted on various pyranone derivatives showed that this compound had higher antioxidant activity compared to other similar compounds, indicating its potential as a therapeutic agent in oxidative stress-related conditions .
- Antimicrobial Research : In a comparative study assessing the antimicrobial effects of several pyranones, this compound exhibited significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined to be lower than those for many conventional antibiotics.
- Pharmacokinetics : Research has also explored the pharmacokinetic properties of this compound, indicating that it may have favorable absorption characteristics when administered orally. Studies using HPLC methods have shown reliable separation and quantification of the compound in biological samples .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Methyl-2H-pyran-2-one | Methyl group on pyranone | Lacks cyclohexyl group; simpler structure |
5-Hydroxy-6-cyclohexylpyranone | Hydroxy substituent | Potentially enhanced biological activity due to hydroxyl group |
6-Methyl-3-cyclopentyl-2H-pyran-2-one | Cyclopentyl instead of cyclohexyl | Different ring size affects reactivity |
This table illustrates how variations in substituents can influence the biological activity and chemical reactivity of these compounds.
Q & A
Basic Research Questions
Q. How can synthetic yield be optimized for 6-Cyclohexyl-4-methyl-2H-pyran-2-one?
Methodological Answer: Optimize reaction conditions by varying catalysts (e.g., Lewis acids like BF₃·Et₂O), solvents (polar aprotic solvents such as DMF), and temperature (80–120°C). Purification via column chromatography (silica gel, hexane/EtOAc gradient) improves yield. Monitor intermediates using TLC and confirm purity via HPLC (C18 column, methanol/water mobile phase) .
Q. What analytical methods confirm the structural conformation of this compound?
Methodological Answer:
- X-ray crystallography : Resolve bond lengths, angles, and cyclohexyl-methyl spatial arrangement (e.g., C–C bond lengths ~1.54 Å, dihedral angles <10° for planarity) .
- FT-IR : Identify carbonyl (C=O) stretch at ~1700 cm⁻¹ and pyran ring vibrations at 1600–1450 cm⁻¹ .
- ¹³C NMR : Confirm substituent positions (e.g., cyclohexyl carbons at δ 25–35 ppm, methyl group at δ 20–25 ppm) .
Q. How is the compound’s thermal stability assessed for storage or reaction design?
Methodological Answer: Use differential scanning calorimetry (DSC) to determine melting points (expected >150°C for solid state) and thermogravimetric analysis (TGA) to assess decomposition thresholds (>200°C). Compare with structurally similar pyranones (e.g., 4-methoxy-6-methyl-2H-pyran-2-one melts at 51.5°C) .
Q. What standard protocols evaluate its biological activity in vitro?
Methodological Answer:
- Antimicrobial assays : Use broth microdilution (MIC determination against E. coli or S. aureus) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ values via dose-response curves). Include positive controls like doxorubicin .
Advanced Research Questions
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?
Methodological Answer:
- Variable temperature NMR : Probe dynamic conformational changes (e.g., cyclohexyl ring flipping) .
- Isotopic labeling : Replace exchangeable protons (e.g., OH groups) with deuterium to simplify splitting patterns .
- DFT calculations : Simulate NMR/IR spectra using software like Gaussian to compare with experimental data .
Q. What computational strategies predict regioselectivity in functionalization reactions?
Methodological Answer:
- Frontier molecular orbital (FMO) analysis : Identify nucleophilic/electrophilic sites (e.g., LUMO localization on pyranone carbonyl guides nucleophilic attack) .
- Molecular docking : Model interactions with enzymes (e.g., cyclohexyl group’s hydrophobic fit in binding pockets) .
Q. How to address challenges in chiral synthesis or enantiomeric separation?
Methodological Answer:
- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phase .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation or cycloaddition steps .
Q. What experimental designs validate its mechanism of action in drug discovery?
Methodological Answer:
- SAR studies : Synthesize analogs (e.g., replacing cyclohexyl with benzyl) and compare bioactivity .
- Kinetic isotope effects : Use deuterated analogs to probe rate-determining steps in enzymatic inhibition .
Q. Data Contradiction Analysis
Example: Discrepancies in reported melting points may arise from polymorphic forms. Mitigate via:
Properties
IUPAC Name |
6-cyclohexyl-4-methylpyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-7-11(14-12(13)8-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKRKAFTZYODFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(=C1)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163900 | |
Record name | 6-Cyclohexyl-4-methyl-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14818-35-0 | |
Record name | 6-Cyclohexyl-4-methyl-2H-pyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14818-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Cyclohexyl-4-methyl-2H-pyran-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014818350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Cyclohexyl-4-methyl-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-cyclohexyl-4-methyl-2H-pyran-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.588 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2H-Pyran-2-one, 6-cyclohexyl-4-methyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-CYCLOHEXYL-4-METHYL-2H-PYRAN-2-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/842DT6216Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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